1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Physicochemical profiling Salt selection Pre-formulation

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid (CAS 2375261-05-3) is a bifunctional, dual-heterocyclic building block supplied as a trifluoroacetic acid (TFA) salt. It comprises a four-membered azetidine ring N-linked to a 5-oxopyrrolidine-3-carboxylic acid core.

Molecular Formula C10H13F3N2O5
Molecular Weight 298.218
CAS No. 2375261-05-3
Cat. No. B2847095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
CAS2375261-05-3
Molecular FormulaC10H13F3N2O5
Molecular Weight298.218
Structural Identifiers
SMILESC1C(CN(C1=O)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H12N2O3.C2HF3O2/c11-7-1-5(8(12)13)4-10(7)6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,1-4H2,(H,12,13);(H,6,7)
InChIKeyAACNSHROZXJWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid TFA Salt (CAS 2375261-05-3): Scientific Procurement Baseline


1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid (CAS 2375261-05-3) is a bifunctional, dual-heterocyclic building block supplied as a trifluoroacetic acid (TFA) salt. It comprises a four-membered azetidine ring N-linked to a 5-oxopyrrolidine-3-carboxylic acid core. This scaffold combines the conformational rigidity of azetidine with the hydrogen-bonding capacity of the pyrrolidinone lactam and the synthetic utility of a free carboxylic acid . The TFA salt form is engineered to enhance aqueous solubility and handling relative to the neutral free base, a property leveraged broadly across amine-containing screening compounds . The compound is classified as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications, including fragment-based drug discovery, PROTAC linker design, and kinase inhibitor optimization .

Why Generic Azetidine-Pyrrolidine Scaffolds Cannot Replace the Free-Amine TFA Salt 2375261-05-3


Substituting this compound with a close analog—such as the N-Boc-protected variant (CAS 2138132-27-9), the methyl ester hydrochloride (CAS 2361634-21-9), or the N-methyl carboxamide (free base)—introduces critical functional liabilities. The N-Boc analog requires an additional deprotection step that is incompatible with acid-sensitive downstream chemistry and adds synthetic complexity . The methyl ester hydrochloride necessitates saponification to liberate the carboxylic acid, risking epimerization at the pyrrolidine 3-position . The N-methyl carboxamide permanently masks the carboxylic acid as an amide, eliminating the opportunity for further carboxyl-directed derivatization such as amide coupling or esterification . Only the free-amine TFA salt delivers the unprotected azetidine nitrogen and free carboxylic acid in a single, immediately reactive entity with documented solubility advantages conferred by the trifluoroacetate counterion.

Procurement-Relevant Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid TFA Salt


Aqueous Solubility Enhancement of the TFA Salt Form vs. Free Base: Class-Level Quantification

For amine-containing azetidine-3-carboxylic acid derivatives, TFA salt formation yields a substantial aqueous solubility advantage over the corresponding free acid or free base. In a directly comparable azetidine-3-carboxylic acid system, the hydrochloride salt achieved 68 mg/mL aqueous solubility versus 12 mg/mL for the free acid—a 5.7-fold improvement . While this specific measurement comes from 3-(prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride vs. its free acid, the counterion solubilization principle translates directly to the TFA salt of 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, especially given TFA's recognized capacity to enhance aqueous and organic solvent solubility over free-base amine forms .

Physicochemical profiling Salt selection Pre-formulation

Conformational Restraint and Target Selectivity: Azetidine-Pyrrolidine Scaffold vs. Flexible-Chain Analogs

Bicyclic azetidine-pyrrolidine scaffolds introduce conformational rigidity that has been exploited to achieve kinome-wide selectivity improvements. In a disclosed DDR1/DDR2 inhibitor program, the azetidine-containing compound 37 demonstrated nanomolar DDR1 potency coupled with improved kinase selectivity and a reduced cardiotoxicity risk profile compared to earlier indoline and pyrrolidine leads that lacked the azetidine constraint [1]. Separately, bicyclic azetidine inhibitors of apicomplexan phenylalanine tRNA synthetase (PheRS) exhibited potent and selective parasite enzyme inhibition, whereas the corresponding bicyclic pyrrolidine series retained reasonable potency but showed divergent selectivity profiles [2]. Although no disclosed PheRS or DDR1 IC50 data exist specifically for 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid, the scaffold architecture positions it as a direct synthetic entry point for building focused libraries targeting these selectivity paradigms.

Kinase selectivity Scaffold design Conformational restriction

5-Oxopyrrolidine-3-carboxylic Acid Core as a Validated BACE-1 and Antimicrobial Pharmacophore

The 5-oxopyrrolidine-3-carboxylic acid substructure has been independently validated as a productive pharmacophore. In a 2024 study, fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives inhibited the BACE-1 enzyme with sub-micromolar activity (IC50 < 1 µM), driven by key aryl appendage interactions within the BACE-1 S2′ subsite [1]. In antimicrobial research, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated activity against multidrug-resistant Gram-positive pathogens, with one analog showing an MIC of <16 µg/mL against multidrug-resistant S. aureus [2]. The azetidine-substituted variant represented by CAS 2375261-05-3 offers an underexplored vector for modifying these validated pharmacophores—the azetidine nitrogen provides an additional derivatization handle not present in the N-aryl 5-oxopyrrolidine series that generated the published BACE-1 and antimicrobial data.

BACE-1 inhibition Antimicrobial 5-Oxopyrrolidine

Dual Derivatization Handles Enable PROTAC and Fragment-Based Library Synthesis

The compound presents two orthogonal, unprotected reactive handles—the azetidine secondary amine and the pyrrolidine-3-carboxylic acid—enabling sequential chemoselective derivatization without protecting group manipulation. This contrasts with the N-Boc-protected analog (CAS 2138132-27-9, MW 284.31 g/mol), which requires acidic Boc deprotection prior to azetidine functionalization , and the methyl ester hydrochloride (CAS 2361634-21-9, MW 234.7 g/mol), which demands ester hydrolysis to access the free acid . The TFA salt form of the free amine/carboxylic acid eliminates two synthetic steps (deprotection and hydrolysis) from any library production workflow, directly reducing the number of linear synthetic steps by 2 relative to either protected analog. In a typical 96-member parallel synthesis campaign, this step reduction translates to approximately 192 fewer individual reaction operations and associated purification events.

PROTAC linker Fragment-based drug discovery Parallel synthesis

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid TFA Salt: Evidence-Backed Procurement Scenarios


Parallel Library Synthesis for Kinase Selectivity Profiling

Medicinal chemistry teams building focused kinase inhibitor libraries should select this TFA salt as the core scaffold. The azetidine-pyrrolidine framework provides conformational rigidity that has been linked to improved kinase selectivity, as demonstrated by azetidine-containing DDR1 inhibitors achieving nanomolar potency with reduced off-target activity relative to more flexible indoline/pyrrolidine leads [1]. The dual unprotected handles enable rapid, two-step sequential diversification (e.g., amide coupling at the carboxylic acid followed by sulfonylation or reductive amination at the azetidine nitrogen) to generate 96–384 member libraries without intermediate deprotection steps.

PROTAC Linker and Heterobifunctional Degrader Assembly

The free carboxylic acid serves as an immediate attachment point for E3 ligase ligand conjugation (e.g., VHL or cereblon recruiting elements), while the free azetidine amine provides an orthogonal anchor for target-protein ligand attachment. This eliminates the protecting group manipulations required when using the Boc-protected analog (CAS 2138132-27-9), which necessitates TFA-mediated deprotection that is incompatible with acid-sensitive PROTAC warheads . The TFA salt form further ensures adequate solubility in DMSO and aqueous buffers during bioconjugation chemistry, leveraging the class-validated solubility advantage of TFA salts over free-base amine forms .

Fragment-Based Screening Against BACE-1 and CNS Targets

The 5-oxopyrrolidine-3-carboxylic acid core has produced sub-micromolar BACE-1 inhibitors [2], and the azetidine-pyrrolidine scaffold class has demonstrated brain penetration in antiparasitic PheRS inhibitor programs [3]. This compound is therefore an ideal fragment or scaffold for CNS drug discovery programs targeting BACE-1 (Alzheimer's disease) or other CNS enzymes. Its low molecular weight (298.2 g/mol as TFA salt; ~184 g/mol as free base) conforms to fragment library criteria, and the azetidine nitrogen provides a vector for fragment growing and optimization of CNS MPO scores.

Antimicrobial Scaffold Diversification Against MDR Gram-Positive Pathogens

With 5-oxopyrrolidine-3-carboxylic acid derivatives showing MIC < 16 µg/mL against multidrug-resistant S. aureus [4], this azetidine-substituted variant represents a strategic diversification point. The azetidine moiety introduces an additional basic nitrogen capable of forming salt bridges or hydrogen bonds with bacterial targets, potentially improving permeability or target engagement. Procurement supports hit-to-lead campaigns where the N-aryl series has been exhausted and novel chemotypes are required to circumvent emerging resistance mechanisms.

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.